molecular formula C24H18N2O2 B5201302 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione

1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione

Cat. No.: B5201302
M. Wt: 366.4 g/mol
InChI Key: DIDUOUNEHXSQTE-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structure, which includes two naphthalene rings attached to a pyrrolidine-2,5-dione core

Properties

IUPAC Name

1-naphthalen-2-yl-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c27-23-15-22(25-20-11-9-16-5-1-3-7-18(16)13-20)24(28)26(23)21-12-10-17-6-2-4-8-19(17)14-21/h1-14,22,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIDUOUNEHXSQTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2)NC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione under specific conditions. One common method includes:

    Starting Materials: Naphthalene-2-ylamine and pyrrolidine-2,5-dione.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-yl)-3-(naphthalen-1-ylamino)pyrrolidine-2,5-dione
  • 1-(Naphthalen-2-yl)-3-(phenylamino)pyrrolidine-2,5-dione
  • 1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)butane-2,3-dione

Uniqueness

1-(Naphthalen-2-yl)-3-(naphthalen-2-ylamino)pyrrolidine-2,5-dione is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its dual naphthalene rings and pyrrolidine-2,5-dione core make it a versatile compound for various applications in research and industry.

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